(5-Methylfuran-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Methyl-2-furyl)(piperidino)methanone is a chemical compound with the molecular formula C11H15NO2. It is also known by its IUPAC name, 1-(5-methylfuran-2-carbonyl)piperidine . This compound features a furan ring substituted with a methyl group and a piperidine ring attached via a methanone linkage. It is used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-furyl)(piperidino)methanone typically involves the reaction of 5-methylfurfural with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction can be represented as follows:
5-methylfurfural+piperidine→(5-methyl-2-furyl)(piperidino)methanone
Industrial Production Methods
In an industrial setting, the production of (5-methyl-2-furyl)(piperidino)methanone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-furyl)(piperidino)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted piperidines
Scientific Research Applications
(5-Methyl-2-furyl)(piperidino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (5-methyl-2-furyl)(piperidino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-2-furyl)methanol: Similar structure but lacks the piperidine ring.
2-(5-Methyl-2-furyl)piperidine: Similar structure but differs in the position of the functional groups.
Uniqueness
(5-Methyl-2-furyl)(piperidino)methanone is unique due to the presence of both a furan ring and a piperidine ring, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H15NO2/c1-9-5-6-10(14-9)11(13)12-7-3-2-4-8-12/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
YLVQGJORCLSPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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